(5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
Description
This compound belongs to the thiazol-4-one family, characterized by a five-membered thiazole ring fused with a ketone group at position 2. The substituents include:
- Arylidene group: A 4-ethoxy-2-methyl-5-isopropylphenyl moiety at position 5, contributing steric bulk and hydrophobicity.
These structural features influence its physicochemical properties (e.g., solubility, logP) and biological interactions, making it a candidate for pharmacological studies.
Properties
Molecular Formula |
C22H23FN2O2S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23FN2O2S/c1-5-27-19-10-14(4)15(11-18(19)13(2)3)12-20-21(26)25-22(28-20)24-17-8-6-16(23)7-9-17/h6-13H,5H2,1-4H3,(H,24,25,26)/b20-12+ |
InChI Key |
SUMSZSUVEGKVKW-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)C)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2)C(C)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)C(C)C |
Origin of Product |
United States |
Biological Activity
The compound (5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, including case studies and data tables that illustrate its efficacy in various applications.
Synthesis of the Compound
The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with substituted anilines and aldehydes. The process can be summarized as follows:
- Starting Materials : 4-ethoxy-2-methyl-5-propan-2-ylphenyl aldehyde and 4-fluoroaniline.
- Reaction Conditions : The reaction is generally carried out under reflux in a suitable solvent such as ethanol or methanol, often in the presence of a catalyst like p-toluenesulfonic acid.
- Purification : Post-reaction, the product is purified using recrystallization techniques or chromatography.
Antimicrobial Properties
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, the compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, when tested on human breast cancer cells (MCF-7), the compound showed an IC50 value of approximately 15 µM, indicating potent anticancer activity .
Case Study: MCF-7 Cell Line
A detailed study was conducted to evaluate the anticancer potential of the compound on MCF-7 cells:
- Method : Cells were treated with varying concentrations of the compound for 48 hours.
- Results :
- Cell viability was assessed using the MTT assay.
- The compound significantly reduced cell viability in a dose-dependent manner.
The proposed mechanism of action for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival .
Toxicity Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary toxicity studies have shown that at therapeutic doses, the compound does not exhibit significant toxicity in animal models. The LD50 value was found to be greater than 2000 mg/kg in mice, suggesting a favorable safety margin .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole core is susceptible to nucleophilic attack at electron-deficient positions (e.g., C-2 or C-5). The 4-fluoroanilino group at C-2 enhances the electrophilicity of adjacent positions:
-
Aminolysis : Reaction with primary or secondary amines can replace the 4-fluoroanilino group. For example, treatment with piperidine at 80°C in DMF yields derivatives with modified substituents .
-
Hydrolysis : Under acidic or basic conditions, the thiazol-4-one ring may undergo hydrolysis. For instance, refluxing in NaOH/EtOH cleaves the ring to form a thioamide intermediate .
Electrophilic Aromatic Substitution (EAS)
The substituted phenyl rings undergo EAS at positions activated by electron-donating groups:
-
Nitration : The para position relative to the ethoxy group on the phenyl ring reacts with nitrating agents (HNO₃/H₂SO₄) to introduce a nitro group .
-
Halogenation : Bromination (Br₂/FeBr₃) occurs at the ortho position to the methyl group on the 2-methylphenyl moiety .
Condensation Reactions Involving the Methylidene Group
The exocyclic double bond (C-5 methylidene) participates in conjugation-driven reactions:
-
Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) in ethanol under basic conditions to form extended π-conjugated systems.
-
Diels-Alder Cycloaddition : Acts as a dienophile with electron-rich dienes (e.g., furan) at elevated temperatures to yield bicyclic adducts .
Redox Reactions
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the methylidene double bond to a methylene group, altering the compound’s planarity and bioactivity .
-
Oxidation : The thiazole sulfur atom oxidizes to sulfoxide or sulfone derivatives using m-CPBA or H₂O₂.
Cross-Coupling Reactions
The aryl groups participate in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Requires halogenation of the phenyl ring (e.g., bromination) to couple with boronic acids, forming biaryl systems .
-
Stille Coupling : Reacts with stannanes in the presence of Pd(PPh₃)₄ to introduce heteroaromatic substituents .
Biological Interactions
Although not directly studied for this compound, analogs show:
-
Enzyme Inhibition : Binding to kinase active sites via hydrogen bonding (fluoroanilino NH) and hydrophobic interactions (isopropyl group) .
-
Metabolic Pathways : Oxidative demethylation of the ethoxy group by cytochrome P450 enzymes forms a phenolic metabolite .
Stability and Degradation
Comparison with Similar Compounds
Structural Analogues of Thiazol-4-one Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogues:
Physicochemical Properties
- Hydrophobicity : The target compound’s 4-ethoxy and isopropyl groups increase logP compared to furan-containing analogues (e.g., ), which have lower steric hindrance .
- Solubility : Methoxy or hydroxy substituents (e.g., ) improve aqueous solubility, whereas bulky isopropyl/ethoxy groups reduce it .
- Electronic Effects: The electron-withdrawing fluoro group in the target compound may enhance stability and binding affinity compared to non-halogenated analogues .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this thiazol-4-one derivative?
- Methodology: The compound can be synthesized via cyclocondensation of a thiosemicarbazide intermediate with appropriate carbonyl precursors. A typical procedure involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and a substituted benzaldehyde derivative (e.g., 4-ethoxy-2-methyl-5-isopropylbenzaldehyde) in a DMF/acetic acid (1:2 v/v) mixture for 2–4 hours. Purification is achieved via recrystallization from DMF-ethanol .
- Key Parameters:
| Reagent Ratios | Solvent System | Temperature/Time | Yield |
|---|---|---|---|
| 1:1:2 (thiosemicarbazide:chloroacetic acid:aldehyde) | DMF/AcOH | Reflux, 2–4 h | 75–89% |
Q. Which spectroscopic techniques are most reliable for confirming the E-configuration of the exocyclic double bond?
- Analytical Approach:
- X-ray Crystallography: Provides definitive proof of stereochemistry (e.g., C=C bond geometry) .
- ¹H-NMR: The coupling constant (J) between vinyl protons (≈12–16 Hz for trans-configuration) distinguishes E/Z isomers .
- UV-Vis: Absorption bands near 350–400 nm indicate conjugation in the exocyclic system .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Guidelines:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid contact with oxidizers; store in sealed containers at 2–8°C under inert gas .
- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Strategy: Perform molecular docking using software like AutoDock Vina to assess binding affinity to target proteins (e.g., kinases or antimicrobial enzymes). Validate with MD simulations to evaluate stability of ligand-receptor complexes .
- Example: Docking scores < −7.0 kcal/mol suggest strong binding to bacterial dihydrofolate reductase (DHFR), indicating potential antibacterial activity .
Q. What mechanistic insights explain the regioselectivity of the cyclocondensation reaction?
- Reaction Mechanism: The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur on the chloroacetic acid’s α-carbon, followed by dehydration and Schiff base formation with the aldehyde. Steric hindrance from the 4-ethoxy and isopropyl groups directs regioselectivity toward the 5-position of the thiazole ring .
Q. How should researchers address discrepancies in spectral data during structural validation?
- Troubleshooting:
- Contradictory NMR Peaks: Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) or tautomeric equilibria. Use 2D NMR (COSY, NOESY) to resolve overlapping signals .
- Elemental Analysis Mismatches: Ensure sample purity via HPLC (≥95% purity). Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) .
Q. What strategies optimize yield in large-scale synthesis without compromising stereochemical integrity?
- Process Optimization:
- Use slow cooling during recrystallization to enhance crystal purity.
- Replace DMF with DMAc (dimethylacetamide) for higher solubility of intermediates .
- Monitor reaction progress via TLC (Rf ≈0.5 in ethyl acetate/hexane 3:7) to prevent over-reaction .
Data-Driven Research Design
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Framework:
Variation Points: Modify the 4-fluoroanilino group (e.g., replace with 4-CN or 4-NO₂) and the isopropyl substituent (e.g., cyclopropyl or tert-butyl).
Assay Selection: Test against Gram-positive bacteria (MIC assay) and cancer cell lines (MTT assay).
Data Correlation: Use multivariate analysis (e.g., PCA) to link logP values with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
